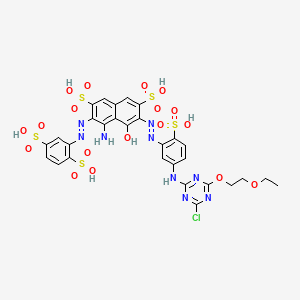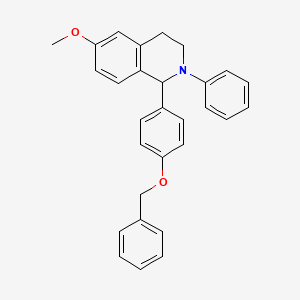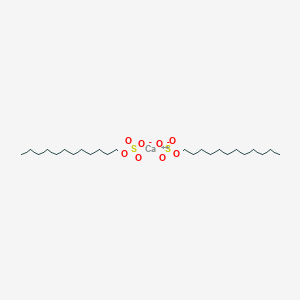
Calcium dodecyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium dodecyl sulfate is an anionic surfactant, which is a type of surface-active agent. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and form micelles. This compound is particularly known for its role in detergents and cleaning agents, where it helps to emulsify oils and suspend dirt particles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium dodecyl sulfate can be synthesized through the reaction of dodecyl alcohol with sulfuric acid to form dodecyl sulfate, which is then neutralized with calcium hydroxide to produce this compound. The reaction conditions typically involve controlled temperatures and pH levels to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The raw materials, such as dodecyl alcohol and sulfuric acid, are mixed in reactors under controlled conditions. The resulting dodecyl sulfate is then neutralized with calcium hydroxide in a separate step. The final product is purified and dried before being packaged for use.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium dodecyl sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used to replace the sulfate group under appropriate conditions.
Major Products
The major products formed from these reactions include sulfonates, alcohols, and substituted derivatives of dodecyl sulfate.
Wissenschaftliche Forschungsanwendungen
Calcium dodecyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes, including emulsification and micelle formation.
Biology: It is used in cell lysis and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: It is used in pharmaceutical formulations to enhance the solubility and bioavailability of certain drugs.
Industry: It is used in detergents, cleaning agents, and personal care products for its emulsifying and foaming properties.
Wirkmechanismus
Calcium dodecyl sulfate exerts its effects primarily through its surfactant properties. It reduces surface tension and forms micelles, which can encapsulate hydrophobic molecules. This allows it to emulsify oils and suspend dirt particles in aqueous solutions. The molecular targets include cell membranes and hydrophobic compounds, which are solubilized by the micelles formed by this compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium dodecyl sulfate: Another anionic surfactant with similar properties but different cation.
Ammonium dodecyl sulfate: Similar surfactant with ammonium as the cation.
Potassium dodecyl sulfate: Similar surfactant with potassium as the cation.
Uniqueness
Calcium dodecyl sulfate is unique due to the presence of calcium ions, which can interact differently with other compounds compared to sodium, ammonium, or potassium ions. This can affect its solubility, micelle formation, and overall effectiveness in various applications.
Eigenschaften
CAS-Nummer |
4780-52-3 |
|---|---|
Molekularformel |
C24H50CaO8S2 |
Molekulargewicht |
570.9 g/mol |
IUPAC-Name |
calcium;dodecyl sulfate |
InChI |
InChI=1S/2C12H26O4S.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2*2-12H2,1H3,(H,13,14,15);/q;;+2/p-2 |
InChI-Schlüssel |
QTPSOVJLZXSTEB-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCOS(=O)(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



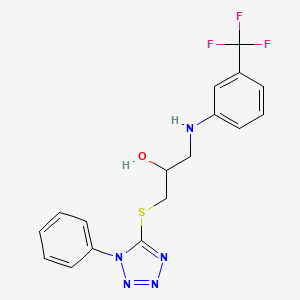
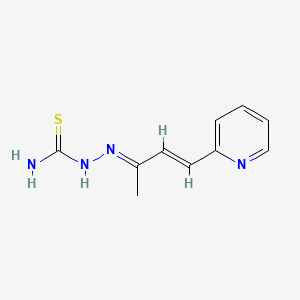


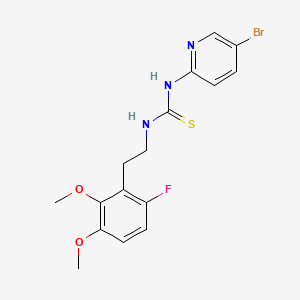
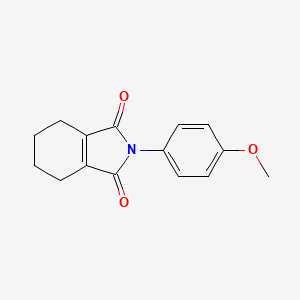

![5-methyl-3-[6-[(1-methyltriazol-4-yl)methoxy]-[1,2,4]triazolo[3,4-a]phthalazin-3-yl]-1,2-oxazole;dihydrate](/img/structure/B12742054.png)



